
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group attached to the triazole ring and an amine group attached to an ethan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethan-1-amine Backbone: The final step involves the attachment of the ethan-1-amine backbone through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield corresponding oxides or hydroxylated derivatives.
Reduction: May produce reduced amine derivatives.
Substitution: Can lead to various substituted triazole derivatives.
科学研究应用
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell membrane integrity.
相似化合物的比较
Similar Compounds
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine: Similar structure with a propan-1-amine backbone.
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)butan-1-amine: Similar structure with a butan-1-amine backbone.
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)pentan-1-amine: Similar structure with a pentan-1-amine backbone.
Uniqueness
The uniqueness of (1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its relatively simple structure allows for easy modification, making it a versatile compound for various applications.
属性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
(1S)-1-(4-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-8-7-3-9(5)2/h3-4H,6H2,1-2H3/t4-/m0/s1 |
InChI 键 |
DAVBTDJVFQZWRO-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C1=NN=CN1C)N |
规范 SMILES |
CC(C1=NN=CN1C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




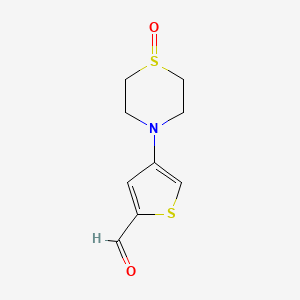
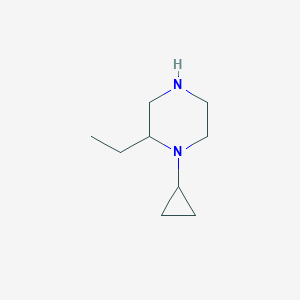
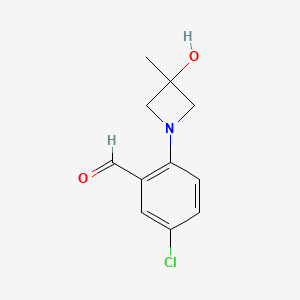

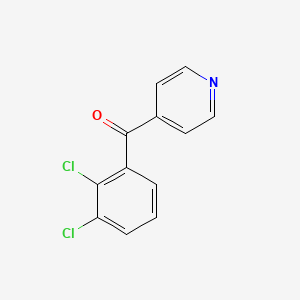
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
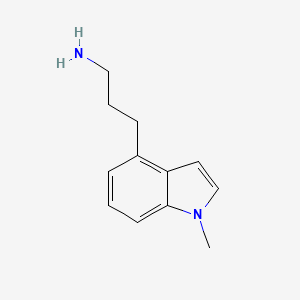
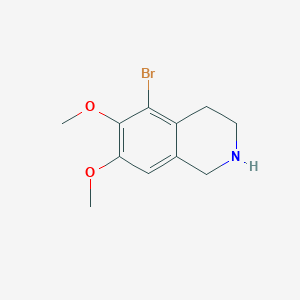
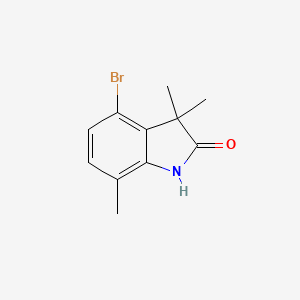
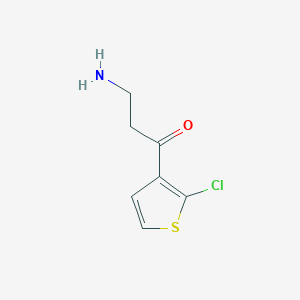
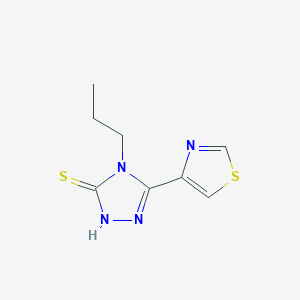
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
